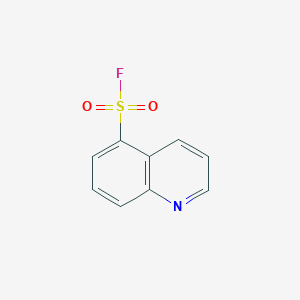
Quinoline-5-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline-5-sulfonyl fluoride is a chemical compound that belongs to the quinoline family Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-5-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to the quinoline ring. One common method is the reaction of quinoline-5-sulfonyl chloride with a fluoride source. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the efficiency and yield of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline-5-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, altering the electronic properties and reactivity of the compound.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various substituted quinoline derivatives. These products can have diverse applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
Quinoline-5-sulfonyl fluoride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as enzyme inhibitors, particularly targeting proteases and kinases.
Organic Synthesis: this compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic and structural properties.
Biological Research: this compound derivatives have been studied for their antimicrobial and antiviral activities.
Mécanisme D'action
The mechanism of action of quinoline-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This covalent modification can disrupt the normal function of the enzyme, resulting in the inhibition of biological processes that are essential for the survival and proliferation of pathogens . The quinoline ring can also interact with nucleic acids and proteins, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Quinoline-5-sulfonyl fluoride can be compared with other similar compounds, such as:
Quinoline-5-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl fluoride group.
Fluoroquinolones: These compounds are widely used as antibiotics. They contain a fluorine atom in the quinoline ring, which enhances their antibacterial activity.
Quinoline-5-sulfonic acid: This compound has a sulfonic acid group instead of a sulfonyl fluoride group.
Propriétés
IUPAC Name |
quinoline-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEODNVBLMJXIEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
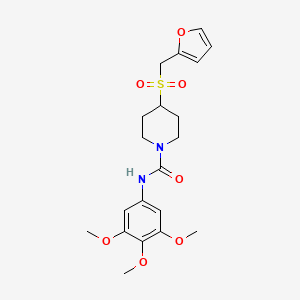
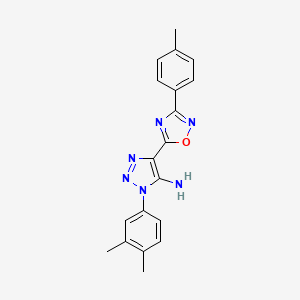
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2357435.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/new.no-structure.jpg)
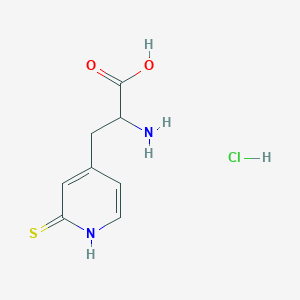
![3-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2357440.png)
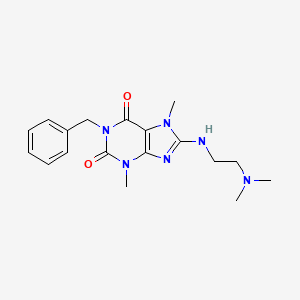
![3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2357443.png)

![2-Chloro-N-[(4-fluoro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2357448.png)
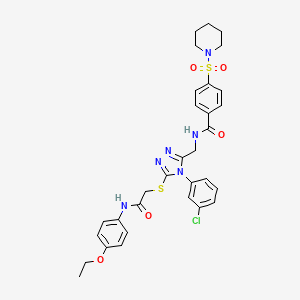
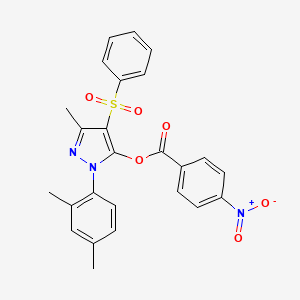
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)
